![molecular formula C13H18N4O2 B2685693 1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid CAS No. 890624-27-8](/img/structure/B2685693.png)

1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

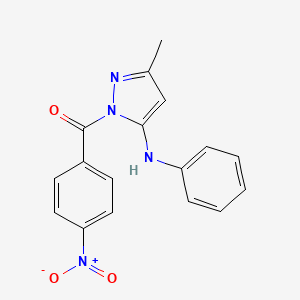

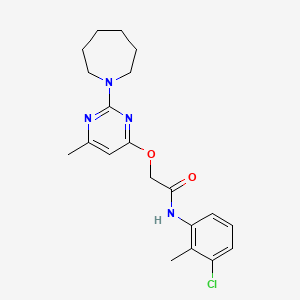

“1’-Butyl-3’,5’-dimethyl-1H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid” is a chemical compound with the molecular formula C13H18N4O2 and a molecular weight of 262.31 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H18N4O2. It contains a bipyrazolyl ring, which is a type of heterocyclic compound. The “1’-Butyl-3’,5’-dimethyl” part of the name indicates the presence of a butyl group and two methyl groups attached to the bipyrazolyl ring .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Applications De Recherche Scientifique

Complexation and Molecular Recognition

Studies have shown that certain compounds with carboxylic acid functional groups, similar to "1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid," exhibit complexation behaviors with nucleotide bases and other molecules. This complexation involves hydrogen bonds and π-stacking interactions, significantly influenced by the microenvironment around the carboxylic acid group. Such interactions are crucial for understanding molecular recognition processes and designing molecular tweezers or receptors (Zimmerman, Wu, & Zeng, 1991).

Supramolecular Architectures

The ability of carboxylic acid derivatives to form supramolecular architectures through hydrogen bonding has been extensively researched. For instance, cocrystallization of N-donor type compounds with carboxylic acids leads to the formation of binary molecular cocrystals, showcasing the effects of hydrogen bonding on crystal packing. This insight is pivotal for crystal engineering and the development of materials with specific physical and chemical properties (Wang et al., 2011).

Conformation in Solid State

Research into the solid-state conformation of pyrazole derivatives, akin to "this compound," reveals insights into s-cis and s-trans crystallization. Such studies are crucial for understanding molecular geometry and its impact on the physical and chemical properties of materials, which can have implications for pharmaceuticals, polymers, and materials science (Zimmer et al., 2018).

Corrosion Inhibition

Theoretical studies on bipyrazole derivatives suggest potential applications as corrosion inhibitors. By understanding the molecular structure and electronic properties, researchers can predict the effectiveness of such compounds in protecting metals from corrosion, which is vital for industrial applications (Wang et al., 2006).

Supramolecular Assemblies

Investigations into supramolecular assemblies involving benzene-1,3,5-tricarboxylic acid and substituted pyrazoles highlight the role of hydrogen bonding in forming varied supramolecular frameworks. These studies contribute to the understanding of molecular assembly processes and the design of new materials with potential applications in catalysis, separation, and sensing technologies (Singh, Tomar, & Kashyap, 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(1-butyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-4-5-6-17-9(3)12(8(2)16-17)10-7-11(13(18)19)15-14-10/h7H,4-6H2,1-3H3,(H,14,15)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUAMELCXIVJLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2685612.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2685620.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2685621.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,2-dimethylpropanoate](/img/structure/B2685623.png)

![2-[2-(Morpholino)ethoxy]-3-picoline](/img/structure/B2685627.png)

![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2685628.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2685630.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2685632.png)